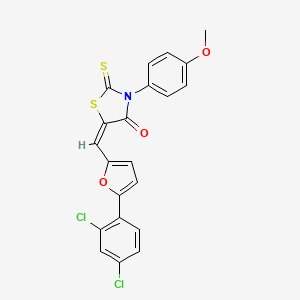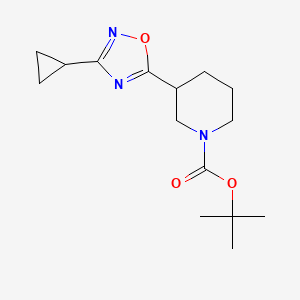
Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring substituted with a tert-butyl ester group and a 1,2,4-oxadiazole ring, which is further substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an appropriate acyl chloride.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the 1,2,4-oxadiazole intermediate.
Addition of the tert-butyl ester group: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving piperidine and oxadiazole derivatives.
Industry: The compound may find use in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The presence of the piperidine and oxadiazole rings suggests potential interactions with enzymes or receptors that recognize these functional groups. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the cyclopropyl group on the oxadiazole ring, which can impart distinct steric and electronic properties. This uniqueness may result in different biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(9-18)13-16-12(17-21-13)10-6-7-10/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNYJRPOPQRJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
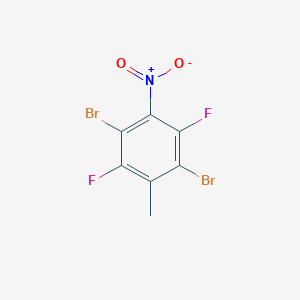
![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)
![5-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)-N-[(OXOLAN-2-YL)METHYL]-1,2,4-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B2816474.png)
![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)
![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)
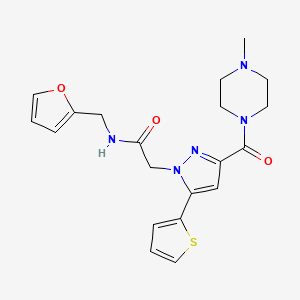
![3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine](/img/structure/B2816483.png)

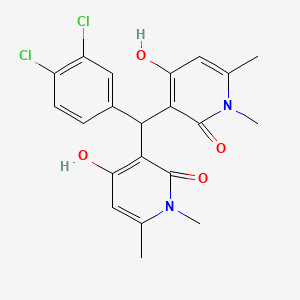
![methyl 5-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2816488.png)
![3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2816489.png)
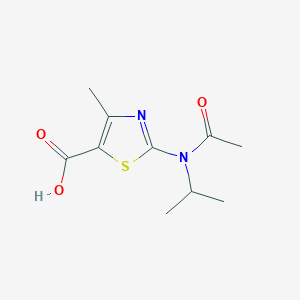
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2816491.png)
